"History of vinyl fluoride synthesis"
"History of vinyl fluoride synthesis"
A
Comprehensive Technical Guide to the Historical Synthesis of Vinyl Fluoride (B91410)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the key synthetic routes for vinyl fluoride, tracing their historical development. It includes detailed experimental protocols derived from seminal patents and publications, quantitative data for comparative analysis, and visualizations of the core chemical processes.
Early Discoveries and Foundational Methods
Vinyl fluoride was first synthesized in 1901 by the Belgian chemist Frédéric Swarts through the reaction of zinc with 1,1-difluoro-2-bromoethane.[1][2] However, early commercial and industrial-scale production methods focused on more readily available starting materials, primarily acetylene (B1199291).
Synthesis from Acetylene and Hydrogen Fluoride
The direct addition of hydrogen fluoride (HF) to acetylene has been a cornerstone of vinyl fluoride synthesis. This method, while conceptually straightforward, has undergone significant evolution to improve catalyst performance and product yields.
Early catalytic methods for the hydrofluorination of acetylene often employed mercury compounds.[2][3][4] These catalysts, typically mercuric chloride on a charcoal support, facilitated the reaction at relatively low temperatures.[2] However, these early processes were plagued by low space-time yields and rapid catalyst deactivation, rendering them unsuitable for large-scale, economical production.[3]
A significant improvement in this area was the development of multi-component catalysts. For instance, a catalyst comprising a porous carrier impregnated with a mercuric compound and an inorganic compound of lead, tin, cadmium, or zinc was shown to have high activity at lower reaction temperatures and a longer operational lifetime with reduced formation of by-products like tar.[4]
Table 1: Comparison of Early Acetylene Hydrofluorination Methods
| Catalyst System | Support | Temperature (°C) | Molar Ratio (HF:Acetylene) | Key Observations | Reference |
| Mercuric Oxide or Halide | Charcoal | ~40 | Not specified | Low space-time yields, short catalyst life | [2][3] |
| Mercuric Compound + Pb, Sn, Cd, or Zn Compound | Porous Carrier | 25 - 250 | 1:1 to 5:1 | High activity at low temperatures, prolonged catalyst life | [4] |
Experimental Protocol: Synthesis of Vinyl Fluoride using a Mercury-Based Catalyst
This protocol is based on the descriptions found in related patents for the hydrofluorination of acetylene.
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Catalyst Preparation: A porous activated carbon carrier is impregnated with a solution of mercuric chloride and a salt of lead, tin, cadmium, or zinc. The impregnated carrier is then dried.
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Pre-treatment: The catalyst is pre-treated by passing hydrogen fluoride gas over it at a temperature of 30 to 300°C.[4]
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Reaction: A gaseous mixture of acetylene and hydrogen fluoride, with a molar ratio typically ranging from 1:1 to 1:5, is passed through a reactor containing the prepared catalyst. The reaction temperature is maintained between 25°C and 250°C.[4]
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Product Separation: The product stream, containing vinyl fluoride, unreacted starting materials, and by-products, is then subjected to purification, likely involving distillation, to isolate the vinyl fluoride.
Logical Workflow for Mercury-Catalyzed Acetylene Hydrofluorination
Caption: Workflow for vinyl fluoride synthesis via mercury-catalyzed hydrofluorination of acetylene.
To overcome the issues associated with mercury catalysts, aluminum-based catalysts were developed. Aluminum fluoride and aluminum oxide were found to be effective for the hydrofluorination of acetylene, offering short induction periods, high reaction rates, and long catalyst life.[5]
Table 2: Operating Conditions for Aluminum-Based Catalysis
| Catalyst | Temperature (°F) | Molar Ratio (HF:Acetylene) | Space Velocity (vol/vol catalyst/hr) | Product | Reference |
| Aluminum Fluoride | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | Vinyl Fluoride | [5] |
| Aluminum Oxide | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | Vinyl Fluoride | [5] |
| Aluminum Fluoride | 450 - 650 | Molar excess of HF (up to 15:1) | 200 - 300 | 2,2-difluoroethane | [5] |
Experimental Protocol: Synthesis of Vinyl Fluoride using an Aluminum Fluoride Catalyst
This protocol is based on the descriptions provided in a key patent on the subject.[5]
-
Catalyst Preparation: The aluminum fluoride catalyst is dried before use by heating in a stream of an inert gas.
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Reaction: Acetylene and hydrogen fluoride are mixed, with a molar excess of hydrogen fluoride (up to a 15:1 ratio). This mixture is then passed over the aluminum fluoride catalyst at a temperature between 450 and 650°F. The flow rate is maintained between 200 and 300 volumes of the gas mixture (at standard conditions) per volume of catalyst per hour.
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Product Recovery: The effluent gases from the reactor, containing vinyl fluoride, are collected and purified to recover the final product.
Reaction Pathway for Acetylene Hydrofluorination
Caption: Stepwise addition of hydrogen fluoride to acetylene.
Synthesis from Chlorinated Ethanes
An alternative to acetylene-based routes involves the use of chlorinated ethanes as starting materials. These methods often proceed through intermediate fluorine-containing compounds.
From 1,1-Difluoroethane
A significant advancement in vinyl fluoride synthesis was the pyrolysis of 1,1-difluoroethane.[3] This process involves the dehydrofluorination of 1,1-difluoroethane at elevated temperatures, often in the presence of a catalyst.
Table 3: Pyrolysis of 1,1-Difluoroethane for Vinyl Fluoride Synthesis
| Catalyst/Surface | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| Steel Wool | 330 - 334 | 40 | 71 | [3] |
| Steel Wool | 600 ± 25 | 64 | 88 | [3] |
| Calcium Fluoride | ~500 | - | - | [3] |
Experimental Protocol: Pyrolysis of 1,1-Difluoroethane over Steel Wool
This experimental description is adapted from a 1952 patent.[3]
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Apparatus: An iron pipe with a one-inch diameter is packed with steel wool and heated to the desired temperature.
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Reaction: 1,1-difluoroethane is passed over the heated steel wool surface. For example, over a period of two hours and forty-five minutes, 156 parts of 1,1-difluoroethane are led over a steel wool surface heated to 330-334°C.
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Product Separation: The exit gases are passed through a sodium fluoride trap to remove hydrogen fluoride. The product is then condensed in a trap cooled with solid carbon dioxide-acetone.
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Purification: The condensed product is distilled to separate the vinyl fluoride from unreacted 1,1-difluoroethane and any intermediate boiling point fractions.
Pyrolysis of 1,1-Difluoroethane
Caption: Dehydrofluorination of 1,1-difluoroethane to produce vinyl fluoride.
From Vinyl Chloride
A continuous process for the synthesis of vinyl fluoride from vinyl chloride and hydrogen fluoride has also been developed. This process involves the formation of intermediate compounds, 1-chloro-1-fluoroethane (B11141) and 1,1-difluoroethane, followed by pyrolysis.[6]
Experimental Protocol: Continuous Synthesis from Vinyl Chloride
This protocol is a summary of a patented continuous process.[6]
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Reaction Step 1 (Addition and Substitution): A flow of gaseous vinyl chloride is introduced into a liquid phase of anhydrous hydrogen fluoride at approximately room temperature and atmospheric pressure. This leads to the formation of 1-chloro-1-fluoroethane and 1,1-difluoroethane.
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Reaction Step 2 (Pyrolysis): The gaseous mixture from the first reactor, containing hydrogen fluoride, vinyl chloride, 1-chloro-1-fluoroethane, and 1,1-difluoroethane, is passed into a pyrolysis chamber heated to 400-800°C at around atmospheric pressure.
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Separation and Recycling: The gases leaving the pyrolysis reactor are cooled and sent to a distillation column. Vinyl fluoride and hydrogen chloride are separated from the higher boiling point components (hydrogen fluoride, vinyl chloride, 1,1-difluoroethane, and 1-chloro-1-fluoroethane), which are then recycled back to the first reactor.
Table 4: Example of Continuous Synthesis from Vinyl Chloride
| Parameter | Value |
| Vinyl Chloride Feed Rate | 30 N liters/hour |
| Liquid Phase Temperature (Reactor 1) | ~35°C |
| Pyrolysis Temperature (Reactor 2) | ~600°C |
| Vinyl Fluoride Production Rate | ~30 N liters/hour |
| Overall Yield (with respect to vinyl chloride) | > 85% |
| Data from a specific example in the patent.[6] |
Workflow for Continuous Vinyl Fluoride Synthesis from Vinyl Chloride
Caption: Continuous two-stage process for vinyl fluoride synthesis from vinyl chloride.
Modern Synthetic Strategies
While the aforementioned methods form the historical basis of industrial vinyl fluoride production, modern organic synthesis has introduced a variety of new strategies, often aimed at laboratory-scale synthesis with high stereoselectivity. These include methods like the hydrodefluorination of trifluoromethylated alkenes and the Shapiro fluorination reaction. These newer methods, while not historically central to bulk production, are of significant interest to researchers in medicinal chemistry and materials science.[7]
References
- 1. Vinyl fluoride - Wikipedia [en.wikipedia.org]
- 2. VINYL FLUORIDE | 75-02-5 [chemicalbook.com]
- 3. US2599631A - Preparation of vinyl fluoride - Google Patents [patents.google.com]
- 4. US3555102A - Method for producing a vinyl fluoride - Google Patents [patents.google.com]
- 5. US2471525A - Reaction of an acetylene with hf to produce vinyl fluoride and/or difluoroethane andhomologues thereof - Google Patents [patents.google.com]
- 6. US3414627A - Process for the preparation of vinyl fluoride - Google Patents [patents.google.com]
- 7. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
